N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c1-13-9-14(2)20(15(3)10-13)32(30,31)27-8-4-5-17(27)12-25-21(28)22(29)26-19-7-6-16(23)11-18(19)24/h6-7,9-11,17H,4-5,8,12H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMCIIVFVCPRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Its complex structure incorporates a difluorophenyl moiety and a mesitylsulfonyl-pyrrolidine unit, making it a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C23H26F2N4O3 with a molecular weight of 444.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H26F2N4O3 |
| Molecular Weight | 444.5 g/mol |
The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its interaction with biological targets.
In Vitro Studies
Preliminary studies suggest that this compound exhibits significant biological activity. Research indicates that compounds with similar structural features often demonstrate inhibitory effects on various enzymes involved in metabolic pathways. However, specific assays and detailed biological evaluations for this compound are not extensively documented in the literature.
Potential Therapeutic Applications
The compound's unique structural characteristics suggest potential applications in treating diseases modulated by specific enzyme activities. For instance:
- Cancer Therapeutics : Compounds with similar oxalamide structures have shown promise in cancer treatment by targeting tumor-associated enzymes.
- Neurological Disorders : Given its interaction potential with G-protein coupled receptors (GPCRs), it may also have applications in treating neurological conditions.
Case Studies
While direct case studies on this compound are scarce, related compounds have been investigated:
- Inhibition of Phospholipase A2 : Compounds structurally related to oxalamides have been studied for their ability to inhibit phospholipase A2 enzymes, which play a critical role in inflammatory responses .
- GPR6 Modulators : Some derivatives exhibit modulation of GPR6, a receptor implicated in various neurological disorders, suggesting a pathway for further exploration .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of oxalamides. Computational modeling and molecular docking studies are essential tools for predicting interactions between this compound and its biological targets.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Antiviral Oxalamides
Key Observations :
- The target compound’s mesitylsulfonyl group distinguishes it from analogues like BNM-III-170, which uses a guanidinomethyl-indenyl group for CD4 mimicry .
- Compared to Compound 21 (a close structural analogue with a thiazole-piperidine motif), the mesitylsulfonyl group in the target compound likely enhances solubility and target engagement due to its bulky, electron-withdrawing properties .
Table 2: Comparison with Umami Flavoring Oxalamides
Key Observations :
- 16.100) share the oxalamide backbone but lack the fluorophenyl and mesitylsulfonyl groups.
Key Observations :
- The target compound’s mesitylsulfonyl group may slow metabolic degradation compared to simpler oxalamides like N1-(4-methoxyphenethyl)-N2-(2-fluorophenyl)oxalamide, which undergoes rapid ester hydrolysis .
- Unlike S336, which is metabolically stable in hepatocytes, the target compound’s fate in vivo remains unstudied, highlighting a gap in its preclinical profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
